molecular formula C32H33FO10S B14902929 (3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14902929
M. Wt: 628.7 g/mol
InChI Key: BYQOITRWTVKVGP-AIBPWPEASA-N
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Description

The compound “(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetoxymethyl, fluorophenyl, thiophenyl, and hydroxytetrahydropyran, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the acetoxymethyl group, and the attachment of the fluorophenyl and thiophenyl groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis may produce carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology

In biology, the compound may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industry, the compound may find applications in the development of new materials, coatings, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetrahydropyran derivatives, fluorophenyl-containing molecules, and thiophenyl-containing molecules. Examples include:

  • (3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,

Properties

Molecular Formula

C32H33FO10S

Molecular Weight

628.7 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H33FO10S/c1-17-6-9-24(14-23(17)15-26-12-13-28(44-26)22-7-10-25(33)11-8-22)32(38)31(42-21(5)37)30(41-20(4)36)29(40-19(3)35)27(43-32)16-39-18(2)34/h6-14,27,29-31,38H,15-16H2,1-5H3/t27-,29-,30+,31-,32?/m1/s1

InChI Key

BYQOITRWTVKVGP-AIBPWPEASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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